molecular formula C20H27N2O2S+ B12813360 Dotefonium CAS No. 793604-71-4

Dotefonium

Cat. No.: B12813360
CAS No.: 793604-71-4
M. Wt: 359.5 g/mol
InChI Key: JTZHVSMDSHENLZ-UHFFFAOYSA-N
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Description

Dotefonium bromide (CAS: 26058-50-4) is a quaternary ammonium compound classified as an antispasmodic agent. Its molecular formula is C₂₀H₂₇BrN₂O₂S, featuring a pyrrolidinium core, a thiophene ring, and a phenyl group (). The compound’s structure includes a positively charged nitrogen atom, which facilitates interaction with muscarinic acetylcholine receptors, contributing to its spasmolytic effects. Clinically, it is used to alleviate smooth muscle spasms in the gastrointestinal and urinary tracts ().

Properties

CAS No.

793604-71-4

Molecular Formula

C20H27N2O2S+

Molecular Weight

359.5 g/mol

IUPAC Name

2-hydroxy-N-methyl-N-[2-(1-methylpyrrolidin-1-ium-1-yl)ethyl]-2-phenyl-2-thiophen-2-ylacetamide

InChI

InChI=1S/C20H27N2O2S/c1-21(12-15-22(2)13-6-7-14-22)19(23)20(24,18-11-8-16-25-18)17-9-4-3-5-10-17/h3-5,8-11,16,24H,6-7,12-15H2,1-2H3/q+1

InChI Key

JTZHVSMDSHENLZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC[N+]1(CCCC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O

Origin of Product

United States

Preparation Methods

The synthesis of Dotefonium involves several steps, typically starting with the reaction of hydroxyphenyl and thiophenyl compounds. The process includes the following steps:

    Initial Reaction: The hydroxyphenyl compound reacts with a thiophenyl compound under controlled conditions to form an intermediate product.

    Intermediate Formation: The intermediate product undergoes further reactions, including methylation and acetylation, to form the final this compound compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Dotefonium undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include oxidized derivatives of the original compound.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and alkylating agents.

Scientific Research Applications

Dotefonium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

    Biology: this compound is used in studies involving cell signaling and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.

    Industry: this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Dotefonium involves its interaction with specific molecular targets in biological systems. It binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for maintaining cellular functions.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Fazadinium Bromide
  • Molecular Formula : C₂₈H₂₄N₆·2Br
  • Structure : Contains an azobis(imidazo[1,2-a]pyridinium) core. Unlike Dotefonium, Fazadinium lacks a thiophene ring but shares the quaternary ammonium moiety ().
  • Mechanism : Acts as a competitive nicotinic acetylcholine receptor antagonist, primarily used as a neuromuscular blocking agent during anesthesia ().
  • Key Difference : While both are quaternary ammonium salts, Fazadinium’s azobis structure confers longer duration of action, making it suitable for surgical paralysis rather than spasm relief ().
Decamethonium Bromide
  • Molecular Formula : C₁₆H₃₈N₂·2Br
  • Structure : A bis-quaternary ammonium compound with a decamethylene chain. Lacks aromatic rings present in this compound ().
  • Mechanism : Depolarizing neuromuscular blocker, binding to nicotinic receptors and causing sustained depolarization.
  • Key Difference : Structural simplicity (linear chain vs. heterocyclic rings) results in rapid onset but short duration, limiting its use to brief surgical procedures ().

Functional Analogues

Doxacurium Chloride
  • Molecular Formula : C₅₆H₇₈Cl₂N₂O₁₆
  • Structure: Benzylisoquinolinium derivative with two quaternary ammonium groups.
  • Mechanism: Non-depolarizing neuromuscular blocker with high potency and prolonged duration, used in major surgeries ().
  • Key Difference : Larger molecular size and dual charged groups enhance affinity for nicotinic receptors, contrasting with this compound’s muscarinic selectivity ().
Cyclobenzaprine Hydrochloride
  • Molecular Formula : C₂₀H₂₁N·HCl
  • Structure : Tricyclic amine without quaternary ammonium groups.
  • Mechanism: Central-acting muscle relaxant via serotonin and norepinephrine reuptake inhibition.
  • Key Difference : Unlike this compound, Cyclobenzaprine acts centrally and is used for skeletal muscle spasms ().

Pharmacological and Physicochemical Comparison

Compound Molecular Formula Indication Mechanism Predicted CCS (Ų) [M+H]+
This compound Bromide C₂₀H₂₇BrN₂O₂S Smooth muscle spasm Muscarinic receptor antagonism 180.8 ()
Fazadinium Bromide C₂₈H₂₄N₆·2Br Neuromuscular blockade Nicotinic receptor antagonism N/A
Decamethonium Bromide C₁₆H₃₈N₂·2Br Short-term paralysis Depolarizing block N/A
Doxacurium Chloride C₅₆H₇₈Cl₂N₂O₁₆ Surgical relaxation Non-depolarizing block N/A

Notes:

  • Collision Cross Section (CCS) : this compound’s CCS of 180.8 Ų () suggests a compact structure compared to larger molecules like Doxacurium, influencing tissue penetration and bioavailability.
  • Charge Distribution : this compound’s single quaternary nitrogen vs. Doxacurium’s dual charges affects receptor binding kinetics ().

Research Findings and Clinical Implications

  • This compound vs. Fazadinium : this compound’s thiophene ring enhances selectivity for muscarinic receptors over nicotinic targets, reducing systemic neuromuscular side effects ().
  • This compound vs. Cyclobenzaprine : Central vs. peripheral action dictates clinical use; Cyclobenzaprine is ineffective for visceral spasms ().
  • Safety Profile : this compound’s lower CCS correlates with reduced plasma protein binding, enabling faster renal excretion compared to Fazadinium ().

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